molecular formula C18H14N4O5S B2851890 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide CAS No. 317853-94-4

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide

Cat. No.: B2851890
CAS No.: 317853-94-4
M. Wt: 398.39
InChI Key: QHYQRRRIYVPMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is a benzamide derivative featuring a thiazole ring substituted with a 3,4-dimethylphenyl group at position 4 and a 3,5-dinitrobenzamide moiety at position 2. For example, N-(1,3-thiazol-2-yl)-3,5-dinitrobenzamide () shares the thiazole-dinitrobenzamide backbone but lacks the dimethylphenyl substitution, underscoring the importance of substituent modifications in tuning physicochemical and biological properties . Similarly, N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide () incorporates a sulfamoylphenyl-thiadiazole group, demonstrating structural diversity within dinitrobenzamide derivatives .

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S/c1-10-3-4-12(5-11(10)2)16-9-28-18(19-16)20-17(23)13-6-14(21(24)25)8-15(7-13)22(26)27/h3-9H,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYQRRRIYVPMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is a synthetic compound belonging to the thiazole family. This compound has garnered attention due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article will delve into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C17H16N4O4S
  • Molecular Weight : 384.40 g/mol
  • IUPAC Name : this compound

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The thiazole ring structure is known to interact with various enzymes. Preliminary studies suggest that this compound can inhibit enzymes involved in the biosynthesis of essential biomolecules, which may lead to its antimicrobial effects.
  • Cellular Signaling Modulation : The compound may modulate cellular signaling pathways by interacting with specific receptors or proteins within cells. This interaction can influence cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance:

  • Case Study : A study evaluated the antimicrobial efficacy of thiazole derivatives against various bacterial strains. Results showed that compounds similar to this compound displayed notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied:

  • Cell Line Studies : In vitro studies using cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that thiazole derivatives could induce apoptosis and inhibit cell growth. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .

Data Summary Table

Biological ActivityTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusInhibition observed
AntimicrobialEscherichia coliInhibition observed
AnticancerMCF-7 (breast cancer)Induced apoptosis

Synthesis and Evaluation

The synthesis of this compound typically involves the condensation reaction between appropriate thiazole derivatives and dinitrobenzoyl chloride under basic conditions. This synthetic route is crucial for obtaining high yields and purity necessary for biological evaluations.

In Vivo Studies

Although in vitro studies provide valuable insights into the biological activity of this compound, in vivo studies are essential for understanding its therapeutic potential:

  • Animal Models : Research involving animal models is ongoing to evaluate the efficacy and safety profile of this compound in treating infections and tumors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole/Thiadiazole-Containing Dinitrobenzamides

  • N-(1,3-Thiazol-2-yl)-3,5-dinitrobenzamide ():

    • Structure: Lacks the 3,4-dimethylphenyl substitution on the thiazole ring.
    • Crystallography: The crystal structure reveals planar geometry with hydrogen bonding between the amide NH and nitro groups, stabilizing the molecule .
    • Relevance: Highlights the role of hydrogen bonding in solid-state packing, which may influence solubility and bioavailability.
  • N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide (): Structure: Features a sulfamoylphenyl-thiadiazole group instead of a dimethylphenyl-thiazole.

Key Structural Differences:

Compound Thiazole/Thiadiazole Substituent Additional Functional Groups
Target Compound 4-(3,4-Dimethylphenyl)thiazole None
Compound Unsubstituted thiazole None
Compound 5-Ethyl-thiadiazole Sulfamoylphenyl

Antibacterial Dinitrobenzamides ()

  • N-Substituted Oxazolidinone-Dinitrobenzamide (Compound 9d, ): Structure: Combines a fluorophenyl-piperazine-oxazolidinone scaffold with 3,5-dinitrobenzamide. Activity: Demonstrated antibacterial activity against Gram-positive pathogens (MIC: 1–4 µg/mL). SAR: Fluorine atoms and rigid oxazolidinone rings enhance target binding and metabolic stability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with thiazole ring formation followed by sequential functionalization. Key steps include:

  • Thiazole core construction : Cyclization of thiourea derivatives with α-haloketones under reflux (e.g., ethanol, 80°C) .
  • Nitrobenzamide coupling : Reaction of 3,5-dinitrobenzoyl chloride with the thiazole-amine intermediate in anhydrous DCM, using triethylamine as a base .
  • Optimization : Yield improvements (e.g., from 45% to 70%) are achieved via controlled inert atmospheres (N₂), reduced reaction times (microwave-assisted synthesis), and purification by recrystallization (ethanol/water) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography : Resolve crystal structures using SHELXL for small-molecule refinement (e.g., bond lengths, angles) .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm, nitro groups at δ 8.1–8.3 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 422.08) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM .
  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4-dimethylphenyl and nitro groups influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric hindrance : The 3,4-dimethyl group on the phenyl ring reduces accessibility for nucleophilic attack, necessitating bulky ligand catalysts (e.g., XPhos/Pd(OAc)₂) for Suzuki-Miyaura coupling .
  • Electron-withdrawing nitro groups : Enhance electrophilicity of the benzamide carbonyl, facilitating amide bond cleavage under basic conditions (e.g., NaOH/EtOH) .
  • Computational validation : DFT calculations (B3LYP/6-31G*) to map electron density and predict reaction sites .

Q. What strategies resolve contradictions in observed bioactivity data across studies (e.g., high in vitro vs. low in vivo efficacy)?

  • Methodological Answer :

  • Metabolic stability : Assess hepatic microsomal degradation (e.g., t₁/₂ < 30 min indicates rapid clearance) .
  • Solubility limitations : Use HPLC to measure logP (experimental vs. predicted). For logP > 3, employ nanoparticle formulations .
  • Off-target effects : Proteome-wide profiling (e.g., thermal shift assays) to identify non-specific binding .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase, PDB: 1M17). Prioritize derivatives with ΔG < -9 kcal/mol .
  • QSAR models : Train models on datasets of thiazole-benzamide analogs to predict IC₅₀ values (R² > 0.85) .
  • ADMET prediction : SwissADME for bioavailability radar, focusing on CNS permeability and P-gp substrate likelihood .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.